molecular formula C10H9N3S B13712848 6-(Dimethylamino)benzothiazole-2-carbonitrile

6-(Dimethylamino)benzothiazole-2-carbonitrile

Cat. No.: B13712848
M. Wt: 203.27 g/mol
InChI Key: QSLBGABSECHQIW-UHFFFAOYSA-N
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Description

6-(Dimethylamino)benzothiazole-2-carbonitrile is a chemical compound with the molecular formula C10H9N3S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)benzothiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with dimethylamine and a cyanating agent. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation process . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)benzothiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents into the benzothiazole ring, leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

6-(Dimethylamino)benzothiazole-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in bioluminescent imaging and as a probe for studying biological processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Dimethylamino)benzothiazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in bioluminescent imaging, the compound reacts with luciferase enzymes to produce light, allowing researchers to visualize biological processes in real-time . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)benzothiazole-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3

InChI Key

QSLBGABSECHQIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

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